

Crystal Structure of 1-Butyl-2-Naphthalenol: A Review of Available Crystallographic Data

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Compound of Interest

Compound Name: 2-Naphthalenol, 1-butyl-

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An exhaustive search of crystallographic databases and scientific literature did not yield a determined crystal structure for 1-butyl-2-naphthalenol. Therefore, a detailed technical guide on its specific crystal structure, including quantitative data and experimental protocols for its determination, cannot be provided at this time.

However, this whitepaper presents a comprehensive analysis of a closely related compound, 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol, for which crystallographic data is available. This information may be of significant interest to researchers, scientists, and drug development professionals working with similar molecular scaffolds. The following sections detail the crystallographic data, synthesis, and a workflow diagram for this related compound.

Crystallographic Data Summary for 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol

The crystal structure of 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in Table 1.

Parameter	Value
Chemical Formula	C ₂₁ H ₂₃ NO
Molecular Weight	305.40
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	10.842 (7)
b (Å)	16.651 (7)
c (Å)	9.787 (6)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1766.9 (17)
Z	4
Temperature (K)	293
Radiation	Mo Kα
Wavelength (Å)	0.71073
Absorption Coefficient (mm ⁻¹)	0.07

Table 1: Crystallographic data for 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol.[1]

In the determined structure, an intramolecular O—H⋯N hydrogen bond helps to stabilize the molecular conformation. The crystal packing is characterized by the formation of helical chains of molecules linked by C—H⋯O hydrogen bonds.[1]

Experimental Protocols

The synthesis and crystallization of 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol was achieved through a one-pot, three-component condensation reaction.[1]

Synthesis of 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol:

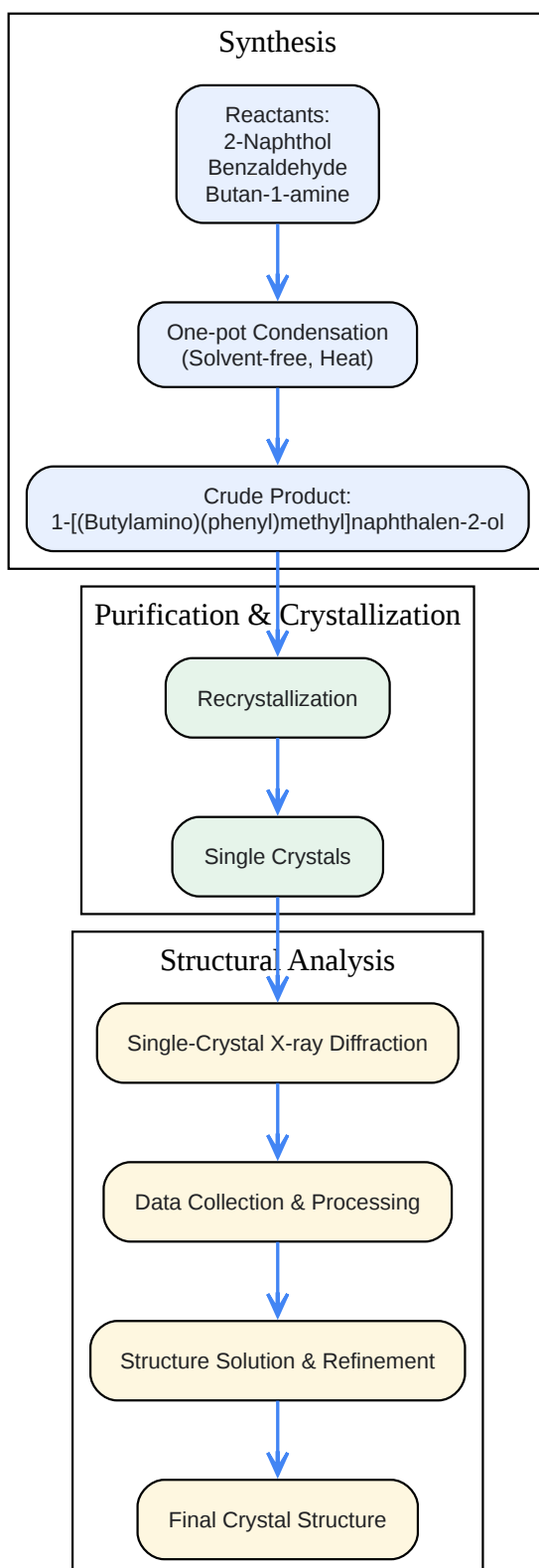
A mixture of 2-naphthol, benzaldehyde, and butan-1-amine is heated under solvent-free conditions. The reaction proceeds to yield the title compound. Single crystals suitable for X-ray diffraction can be obtained through recrystallization of the crude product.^[1]

Crystal Structure Determination:

A suitable single crystal of the compound was mounted on a diffractometer. X-ray diffraction data were collected at 293 K using Mo K α radiation. The structure was solved and refined using standard crystallographic software packages. Hydrogen atoms bonded to oxygen were located in a difference map and refined with distance restraints, while other hydrogen atoms were positioned geometrically and refined using a riding model.^[1]

Experimental Workflow

The logical flow of the synthesis and structural determination of 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol is depicted in the following diagram.



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Synthesis and structural analysis workflow.

Signaling Pathways

No information regarding the interaction of 1-butyl-2-naphthalenol or 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol with any biological signaling pathways was identified in the conducted literature search. Therefore, a diagrammatic representation of signaling pathways cannot be provided.

In conclusion, while the crystal structure of 1-butyl-2-naphthalenol remains undetermined, the available data for the closely related compound 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol provides valuable insights into the potential structural characteristics and synthetic approaches for this class of molecules. Further research is warranted to isolate and crystallize 1-butyl-2-naphthalenol to fully elucidate its three-dimensional structure.

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References

- 1. 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of 1-Butyl-2-Naphthalenol: A Review of Available Crystallographic Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15473092#crystal-structure-of-1-butyl-2-naphthalenol]

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